(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one: is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the double bond.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities.
Biology: Studies have shown that chalcones, including this compound, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: Due to its potential anticancer properties, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is being investigated for its ability to inhibit cancer cell growth and induce apoptosis in cancer cells .
Industry: In material science, chalcones are explored for their optical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes and signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA biosynthesis, thereby preventing cancer cell growth . Additionally, it may interact with various molecular targets, including kinases and transcription factors, to modulate cellular processes.
Comparison with Similar Compounds
- (E)-1-(2,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Uniqueness: What sets (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one apart is the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom at the meta position can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Biological Activity
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C17H15F O3
- Molecular Weight : 286.298 g/mol
- CAS Number : 183798-49-4
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of chalcone derivatives in various cancer cell lines. For instance, a study focused on a series of chalcone hybrids demonstrated that certain modifications can enhance their efficacy against melanoma cells. The compound this compound was shown to induce cell cycle arrest and apoptosis in melanoma cells, characterized by:
- Cell Cycle Arrest : The compound caused significant G2/M phase arrest.
- Apoptosis Induction : It increased the Bax/Bcl-xL ratio and activated caspase 3/7, indicating mitochondrial dysfunction and apoptosis .
Table 1: Summary of Antiproliferative Effects
Study | Cell Line | Key Findings |
---|---|---|
Melanoma A2058 | Induced G2/M arrest; increased caspase activity | |
Various Cancer Lines | Selective toxicity towards malignant cells compared to non-malignant |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies revealed that this compound exhibits notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its effectiveness as an antimicrobial agent.
Table 2: Antimicrobial Activity Overview
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.25 | Bactericidal |
Escherichia coli | 0.30 | Bacteriostatic |
Pseudomonas aeruginosa | 0.40 | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway via mitochondrial dysfunction.
- Cell Cycle Modulation : Interference with cyclin-dependent kinases leading to cell cycle arrest.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function.
Case Studies
A notable case study involved the evaluation of this chalcone's effects on human melanoma cells. The study indicated that treatment with the compound resulted in significant reductions in cell viability over time, with a clear dose-response relationship observed.
Table 3: Case Study Results
Treatment Concentration (µM) | Cell Viability (%) after 48h |
---|---|
5 | 75 |
10 | 50 |
20 | 30 |
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECSPIQDWHORF-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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